(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride
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Overview
Description
(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group is protected using a CBZ (carbobenzyloxy) group to prevent unwanted reactions.
Hydroxymethylation: The protected pyrrolidine undergoes hydroxymethylation to introduce the hydroxymethyl group at the 2-position.
Deprotection: The CBZ group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, which can serve as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biological pathways by inhibiting or activating enzymes, thereby influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-2-hydroxymethyl-4-amino Pyrrolidine
- (2R,4S)-2-hydroxymethyl-4-benzylamino Pyrrolidine
- (2R,4S)-2-hydroxymethyl-4-methylamino Pyrrolidine
Uniqueness
What sets (2R,4S)-2-hydroxymethyl-4-CBZ-amino Pyrrolidine hydrochloride apart from similar compounds is its CBZ-protected amino group, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.
Properties
Molecular Formula |
C13H19ClN2O3 |
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Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl (3S,5R)-1-amino-5-(hydroxymethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-15-7-11(6-12(15)8-16)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m0./s1 |
InChI Key |
ZQMPIWXRKYQVNI-ZVWHLABXSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1C(CN(C1CO)N)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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